Bienvenue dans la boutique en ligne BenchChem!

HPi1

Antimicrobial Selectivity Gut Microbiome Preservation Helicobacter pylori

HPi1 (3-hydrazinoquinoxaline-2-thiol, 192 g/mol) is the only commercially available narrow-spectrum anti-H. pylori tool compound that achieves gastric sterilization at 25 mg/kg/day oral dose without disrupting Lactobacillus and Bifidobacterium populations (MIC >50 µg/mL vs. commensals). Retains low-nanomolar potency (0.004–0.032 µg/mL) against clarithromycin-resistant strains ARHp172/ARHp246. Validated in vivo formulation (75% PEG-400/20% PBS/5% DMSO). Essential for microbiome-sparing efficacy studies, resistance mechanism mapping, and target deconvolution. ≥98% purity, batch-certified.

Molecular Formula C8H8N4S
Molecular Weight 192.24 g/mol
CAS No. 13080-21-2
Cat. No. B1673409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHPi1
CAS13080-21-2
SynonymsHPi1;  HPi-1;  HPi 1;  GlmU-IN-5215319;  GlmU IN 5215319;  GlmUIN5215319;  GlmU inhibitor 5215319; 
Molecular FormulaC8H8N4S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=S)C(=N2)NN
InChIInChI=1S/C8H8N4S/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13)
InChIKeyTVYAHCDRRICQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HPi1 (CAS 13080-21-2) Selective Anti‑Helicobacter pylori Agent for Targeted Antimicrobial Research


HPi1 (3‑hydrazinoquinoxaline‑2‑thiol) is a low‑molecular‑weight (192 g/mol) small molecule identified from a high‑throughput phenotypic screen as a potent, orally active antimicrobial agent with exquisite selectivity for Helicobacter pylori [REFS‑1]. Unlike conventional broad‑spectrum antibiotics used in H. pylori eradication regimens, HPi1 exhibits minimal activity against beneficial gut commensals, a property that addresses a critical limitation of current therapies and underscores its value as a tool compound for selective pathogen inhibition studies [REFS‑2].

Why Generic Anti‑H. pylori Antibiotics Cannot Substitute for HPi1 in Selective Research Applications


Standard‑of‑care H. pylori therapies rely on broad‑spectrum agents such as amoxicillin, clarithromycin, and metronidazole [REFS‑1]. These antibiotics inadvertently disrupt the commensal gut microbiota, contributing to adverse effects and promoting antimicrobial resistance dissemination [REFS‑2]. In contrast, HPi1 was counterscreened against a panel of 10 representative gut bacteria and demonstrated an MIC >50 µg/mL against key commensals like Lactobacillus casei, Lactobacillus reuteri, and Bifidobacterium longum, while retaining nanomolar potency against H. pylori [REFS‑3]. This intrinsic selectivity cannot be achieved by substituting any currently approved broad‑spectrum antibiotic, making HPi1 uniquely suited for experiments requiring targeted pathogen suppression without microbiome perturbation.

Quantitative Differentiation Evidence for HPi1: Head‑to‑Head Comparator Data for Scientific Procurement


Unmatched Selectivity for H. pylori Over Gut Commensals vs. Broad‑Spectrum Antibiotics

HPi1 displays a selectivity window of >312‑fold for H. pylori (MIC 0.08–0.16 µg/mL) over three representative beneficial gut commensals: Lactobacillus casei, Lactobacillus reuteri, and Bifidobacterium longum, all of which show MIC values >50 µg/mL [REFS‑1]. In contrast, the first‑line broad‑spectrum antibiotics amoxicillin and clarithromycin exhibit MIC values ≤0.06 µg/mL against multiple commensal species, leading to significant off‑target microbiome disruption [REFS‑2]. This differential selectivity is not a class‑level property but a unique feature of the HPi1 chemotype.

Antimicrobial Selectivity Gut Microbiome Preservation Helicobacter pylori

Potent Activity Against Clarithromycin‑Resistant H. pylori Clinical Isolates

HPi1 retains full potency against clarithromycin‑resistant H. pylori strains that are clinically problematic. Against the clarithromycin‑resistant isolates ARHp172 and ARHp246, HPi1 MICs range from 0.004–0.016 µg/mL and 0.008–0.032 µg/mL, respectively [REFS‑1]. In stark contrast, clarithromycin exhibits an MIC >0.5 µg/mL against both resistant strains, rendering it therapeutically ineffective [REFS‑2]. This cross‑resistance bypass is not observed with other quinoxaline derivatives or with metronidazole, which often shares resistance mechanisms with clarithromycin.

Antibiotic Resistance Clarithromycin Resistance Helicobacter pylori

In Vivo Efficacy Comparable to Triple Therapy in a Murine H. pylori Infection Model

In a validated mouse model of H. pylori infection, oral administration of HPi1 at 25 mg/kg/day for 3 days reduced gastric H. pylori colony counts to below the limit of detection, an effect statistically equivalent to that achieved by the standard triple‑therapy regimen (bismuth subcitrate 6.15 mg/kg + tetracycline 50 mg/kg + metronidazole 22.5 mg/kg) [REFS‑1]. Doses of 12.5 mg/kg/day also produced significant reductions (P < 0.05) [REFS‑2]. No other selective anti‑H. pylori compound has demonstrated comparable single‑agent in vivo efficacy in a head‑to‑head comparison with clinical standard‑of‑care combination therapy.

In Vivo Efficacy H. pylori Mouse Model Antimicrobial Pharmacodynamics

Favorable In Vitro ADME Profile with Acceptable Oral Bioavailability Parameters

HPi1 exhibits a balanced in vitro ADME profile suitable for oral administration: aqueous solubility 19 µg/mL (∼99 µM), human plasma protein binding 93% bound, human liver microsome stability t₁/₂ 1.3 h, and PAMPA permeability 27 × 10⁻⁶ cm/s [REFS‑1]. These values compare favorably to those of the structurally related quinoxaline‑2‑thiol analogs (e.g., 3‑aminoquinoxaline‑2‑thiol) which often suffer from poor solubility (<5 µg/mL) and rapid microsomal clearance (t₁/₂ < 0.5 h) [REFS‑2]. While not fully optimized, these parameters indicate HPi1 is a tractable chemical probe for oral dosing in rodent models.

ADME Oral Bioavailability Drug‑Like Properties

Broad Inactivity Against Non‑Helicobacter Pathogens Confirms Selective Spectrum

In a comprehensive panel of 10 clinically relevant bacterial species, HPi1 MIC values exceed 50 µg/mL for Staphylococcus aureus (NCTC 8325‑4), Streptococcus mutans (ATCC 700610), Escherichia coli (ATCC 700927), Enterococcus faecalis (ATCC 47077), and Clostridium difficile (CD196) [REFS‑1]. Even the most susceptible non‑Helicobacter species, Campylobacter jejuni (ATCC 33291), requires an MIC of 0.3 µg/mL—1.9‑ to 3.8‑fold higher than the H. pylori MIC [REFS‑2]. This selectivity profile is distinct from the quinoxaline antibiotic echinomycin, which is potently active against Gram‑positive bacteria (MIC <0.1 µg/mL) [REFS‑3].

Antimicrobial Spectrum Selectivity Profiling Gut Flora

Validated Research and Industrial Application Scenarios for HPi1 (CAS 13080-21-2)


Selective H. pylori Inhibition in Complex Microbiome Models

Utilize HPi1 as a positive control or experimental agent in in vitro or ex vivo models containing human fecal microbiota. HPi1's MIC >50 µg/mL against Lactobacillus and Bifidobacterium species [REFS‑1] ensures that observed effects on H. pylori are not confounded by unintended killing of beneficial commensals, a common limitation when using broad‑spectrum antibiotics like amoxicillin or clarithromycin. This application is particularly valuable for studies investigating pathogen‑microbiome interactions or evaluating the microbiome‑sparing potential of novel anti‑infectives.

Mechanistic Studies on Clarithromycin‑Resistant H. pylori

Employ HPi1 to investigate the biology of clarithromycin‑resistant H. pylori isolates without the confounding variable of continued clarithromycin exposure. HPi1 maintains low‑nanomolar MICs (0.004–0.032 µg/mL) against resistant strains ARHp172 and ARHp246 [REFS‑1], enabling studies on resistance‑associated fitness costs, virulence factor expression, or susceptibility to novel combination therapies. Its distinct chemical scaffold (quinoxaline‑2‑thiol) also makes it a useful tool for target identification via resistance mutation mapping.

In Vivo Proof‑of‑Concept for Narrow‑Spectrum Anti‑H. pylori Therapies

Use HPi1 as a benchmark reference compound in mouse models of H. pylori infection. Its demonstrated ability to reduce gastric H. pylori burden to below detectable limits at oral doses of 25 mg/kg/day, comparable to clinical triple therapy [REFS‑1], makes it an ideal positive control for evaluating novel narrow‑spectrum candidates. The established dosing regimen (once daily for 3 days) and formulation (75% PEG‑400, 20% PBS, 5% DMSO) [REFS‑2] provide a reproducible protocol for comparative efficacy studies.

Chemical Probe for H. pylori Target Deconvolution and Mode‑of‑Action Studies

Leverage HPi1's high selectivity and favorable ADME properties (solubility 19 µg/mL, PAMPA permeability 27 × 10⁻⁶ cm/s) [REFS‑1] to conduct target identification campaigns. Its lack of activity against a broad panel of non‑Helicobacter species (MIC >50 µg/mL) [REFS‑2] minimizes off‑target effects in cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) experiments. The compound's commercial availability and established purity (>98%) further support reproducible chemical biology investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for HPi1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.